
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often synthesized for their potential use in pharmaceuticals and as intermediates in organic synthesis. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of pyrazole derivatives.
Synthesis Analysis
The synthesis of pyrazole carbaldehydes can be complex, involving multiple steps and reagents. For instance, the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes was achieved using the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds . This suggests that similar methods could potentially be applied to synthesize the compound "1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde."
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. In the case of the novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, structures were confirmed by 1H-NMR, 13C-NMR, and X-ray crystallography . These techniques are essential for determining the precise arrangement of atoms within the molecule and can be used to analyze the structure of "1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" as well.
Chemical Reactions Analysis
The reactivity of pyrazole carbaldehydes with other chemicals can lead to a variety of products. For example, the reaction of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde with alcohols resulted in unexpected isomerization, producing a mixture of diastereoisomeric mixed acetals . This indicates that pyrazole carbaldehydes may undergo similar reactions, leading to a range of possible derivatives that could be explored for "1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. While the papers provided do not directly discuss the properties of "1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde," they do mention that related compounds exhibit bacteriostatic effects and can act as antiseptics . This suggests that the compound may also possess similar properties, which could be of interest for applications in medicine and antiseptic products.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is primarily used in chemical synthesis and modification processes. Notably, it is involved in the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles to produce 4-formyl derivatives, a crucial reaction in chemical synthesis (Attaryan et al., 2006). Additionally, it has been utilized in the synthesis of novel symmetric 1,4-dihydropyridines with a pyrazole moiety, displaying a rapid reaction time and good yield, indicating its value in creating highly functionalized compounds (Thakrar et al., 2012).
Structural and Spectral Analysis
The compound's structure and properties have been analyzed in various studies. For example, its condensation with 1,3-diethyl-2-thiobarbituric acid led to the formation of a new compound, whose structure was confirmed by spectral analysis (Asiri & Khan, 2010). Furthermore, a study focused on its fragmentation under electron impact and chemical ionization provides insights into its molecular behavior, which is crucial for understanding its chemical properties and potential applications (Klyba et al., 2011).
Biochemical Research and Applications
In biochemical research, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and investigated for their potential biological activities. A significant study designed and synthesized new pyrazole analogues from this compound, evaluating their anticonvulsant and analgesic properties. Some of these derivatives displayed potent activities without toxicity, underlining the compound's relevance in medicinal chemistry (Viveka et al., 2015).
Material Science and Catalysis
In material science, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been used in the synthesis of aluminum and zinc complexes. These complexes, when treated with different reagents, showed catalytic activity towards the ring-opening polymerization of ɛ-caprolactone, indicating its utility in creating materials with specific properties (Qiao et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, “1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-butyl-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDOXTUOFDYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
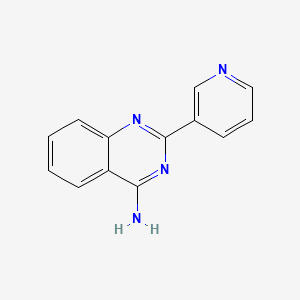
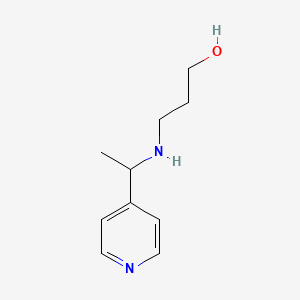
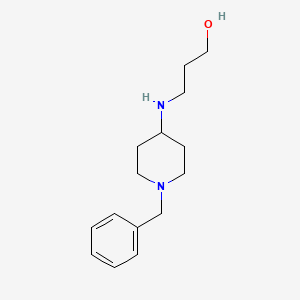
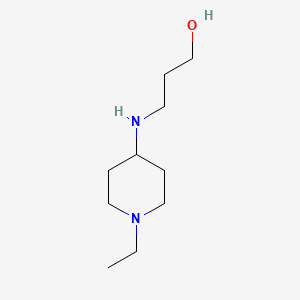
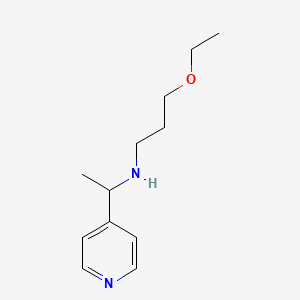
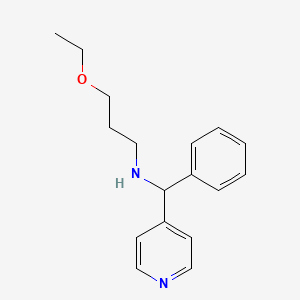
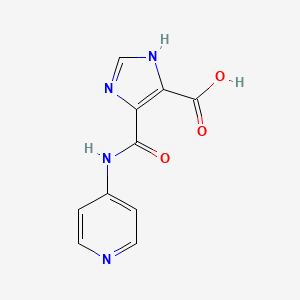
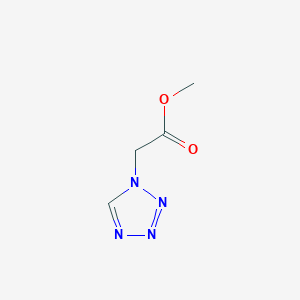
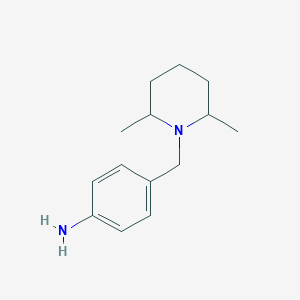
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
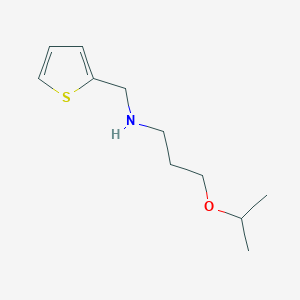
![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)